METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE
Overview
Description
METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(2-Methoxyphenyl)ethylamine with an appropriate benzoic acid derivative under specific conditions to form the desired ester. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a similar phenethylamine structure but lacks the benzoic acid ester group.
2-Phenylethylamine: Similar backbone but without the methoxy and ester functionalities.
4-Methoxyphenylacetonitrile: Contains a methoxyphenyl group but differs in the presence of a nitrile group instead of an ester.
Uniqueness
METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20N2O4 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
methyl 2-[2-(2-methoxyphenyl)ethylcarbamoylamino]benzoate |
InChI |
InChI=1S/C18H20N2O4/c1-23-16-10-6-3-7-13(16)11-12-19-18(22)20-15-9-5-4-8-14(15)17(21)24-2/h3-10H,11-12H2,1-2H3,(H2,19,20,22) |
InChI Key |
BWRNPKGXNGYUDS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=CC=CC=C2C(=O)OC |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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